5-Chloro-6-hydroxy-5,6-dihydrothymine

Description

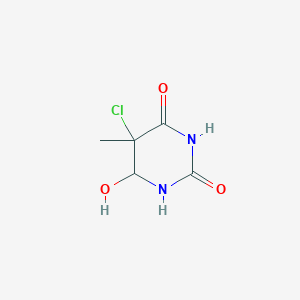

Structure

3D Structure

Properties

Molecular Formula |

C5H7ClN2O3 |

|---|---|

Molecular Weight |

178.57 g/mol |

IUPAC Name |

5-chloro-6-hydroxy-5-methyl-1,3-diazinane-2,4-dione |

InChI |

InChI=1S/C5H7ClN2O3/c1-5(6)2(9)7-4(11)8-3(5)10/h2,9H,1H3,(H2,7,8,10,11) |

InChI Key |

VZAFHVGJNOBAMS-UHFFFAOYSA-N |

SMILES |

CC1(C(NC(=O)NC1=O)O)Cl |

Canonical SMILES |

CC1(C(NC(=O)NC1=O)O)Cl |

Origin of Product |

United States |

Formation Pathways and Mechanistic Elucidation of 5 Chloro 6 Hydroxy 5,6 Dihydrothymine

Chemical Synthesis Methodologies from Pyrimidine (B1678525) Bases

The synthesis of 5-Chloro-6-hydroxy-5,6-dihydrothymine, often referred to as thymine (B56734) chlorohydrin, originates from the pyrimidine base thymine. Various laboratory methods have been developed to generate this compound by inducing specific chemical transformations on the thymine ring.

Reaction of Thymine with Aqueous Hypochlorous Acid

The direct reaction of thymine with aqueous hypochlorous acid (HOCl) represents a primary pathway for the formation of this compound. Hypochlorous acid, a potent oxidizing and chlorinating agent, readily attacks the electron-rich C5=C6 double bond of the pyrimidine ring. taylorfrancis.com This reaction leads to the chemical modification of the nucleobase. taylorfrancis.com The process involves the addition of a chlorine atom to the C5 position and a hydroxyl group to the C6 position of the thymine ring, saturating the double bond and forming the stable dihydrothymine (B131461) derivative. The reaction of HOCl with nucleic acids like DNA and RNA can result in the formation of stable chlorinated products, including 5-chloro-uracil and 5-chloro-(2'-deoxy)-cytidine. taylorfrancis.com

Generation from Thymine through Hydrogen Peroxide and Acidic Conditions

An alternative method for generating chlorinated thymine derivatives involves the reaction of thymine with hydrogen peroxide (H₂O₂) under acidic conditions, specifically in the presence of hydrochloric acid (HCl). Research has demonstrated that the oxidation of thymine with hydrogen peroxide at a pH between 1.0 and 2.2 and a temperature of 35–38 °C results in the formation of trans-5-chloro-6-hydroperoxy-5,6-dihydrothymine. oup.com In this product, a hydroperoxy (-OOH) group is present at the C6 position instead of a hydroxyl (-OH) group. This hydroperoxy derivative is a close analogue and potential precursor to this compound. The formation of these hydroperoxythymines is noted to be dependent on the pH of the aqueous solution. oup.com Hydrogen peroxide is known to induce base damage in DNA, and its reactivity can be influenced by the presence of transition metals, which can lead to the production of hydroxyl radicals. nih.gov

Precursor Identification and Optimized Reaction Conditions

The principal precursor for the synthesis of this compound is the pyrimidine base, thymine . oup.comnih.gov The synthesis requires specific reagents to facilitate the chlorination and hydroxylation across the C5-C6 double bond.

Key reactants include:

Hypochlorous Acid (HOCl): Acts as both a chlorinating and hydroxylating agent.

Hydrogen Peroxide (H₂O₂) and Hydrochloric Acid (HCl): This combination serves to generate a reactive species that leads to the formation of a chlorinated hydroperoxy intermediate. oup.com

Optimized reaction conditions have been identified for the related synthesis of trans-5-chloro-6-hydroperoxy-5,6-dihydrothymine, which provide insight into the conditions likely favorable for the formation of the hydroxylated compound.

Interactive Table: Optimized Reaction Conditions for Thymine Oxidation

| Parameter | Value | Source |

|---|---|---|

| Reactants | Thymine, Hydrogen Peroxide, Hydrochloric Acid | oup.com |

| pH | 1.0 - 2.2 | oup.com |

| Temperature | 35 - 38 °C | oup.com |

Mechanistic Investigations of this compound Formation

The formation of this compound is governed by specific chemical mechanisms, primarily involving electrophilic attack on the thymine molecule.

Elucidation of Electrophilic Addition Mechanisms

The reaction to form thymine chlorohydrin proceeds via an electrophilic addition mechanism. The C5=C6 double bond in the pyrimidine ring of thymine is nucleophilic and susceptible to attack by electrophiles. In the reaction with hypochlorous acid, the chlorine atom (as Cl⁺) acts as the electrophile.

The proposed mechanism involves the following steps:

Electrophilic Attack: The electrophilic chlorine from HOCl attacks the C5 position of the thymine ring, which has a higher electron density. This leads to the formation of a transient carbocation intermediate at the C6 position.

Nucleophilic Attack: A water molecule (H₂O) or hydroxide (B78521) ion (OH⁻) from the aqueous solution then acts as a nucleophile, attacking the C6 carbocation.

Deprotonation: A final deprotonation step yields the neutral this compound product.

This sequence is characteristic of halohydrin formation from alkenes. organic-chemistry.org

Role of Reactive Chlorine Species in Pyrimidine Modification

Reactive Chlorine Species (RCS) play a crucial role in the modification of pyrimidine bases. nih.govnih.gov These species are highly reactive oxidants that can be generated in biological systems, for instance, by the enzyme myeloperoxidase during inflammation. taylorfrancis.comnih.gov RCS include not only hypochlorous acid (HOCl) but also various radical species such as the chlorine radical (Cl•), dichlorine radical anion (Cl₂⁻•), and chlorine monoxide radical (ClO•). researchgate.netnih.gov

These reactive species can readily react with the components of nucleic acids, leading to the formation of chlorinated products. taylorfrancis.com The contribution of different RCS to the degradation and modification of organic molecules can be influenced by factors such as pH. nih.gov The reaction of RCS with pyrimidines like thymine is a key pathway leading to halogenated derivatives, including this compound, which represent a form of DNA damage. taylorfrancis.comnih.gov

Interactive Table: Key Reactive Species in Thymine Modification

| Reactive Species | Name | Role | Source |

|---|---|---|---|

| HOCl | Hypochlorous Acid | Oxidant and chlorinating agent | taylorfrancis.comnih.gov |

| Cl• | Chlorine Radical | Highly reactive radical species | researchgate.netnih.gov |

| ClO• | Chlorine Monoxide Radical | Contributes to degradation, pH-dependent | researchgate.netnih.gov |

Influence of pH and Reaction Environment on Formation Intermediates

The reaction mechanism for the formation of this compound from thymine in an aqueous chlorinated environment proceeds through several key intermediate stages. The efficiency of formation and the relative concentrations of these intermediates are highly sensitive to the surrounding pH and the presence of other chemical species that can alter the reaction environment.

The primary reactive species responsible for the initial attack on the thymine molecule is dependent on the pH of the solution. In aqueous chlorine solutions, an equilibrium exists between molecular chlorine (Cl₂), hypochlorous acid (HOCl), and the hypochlorite (B82951) ion (OCl⁻). The distribution of these species is dictated by the pH, as illustrated in the following table.

| pH | Predominant Chlorine Species | Reactivity towards Thymine |

|---|---|---|

| < 4 | Cl₂ | Highly Reactive |

| 4 - 7.5 | HOCl | Highly Reactive |

| > 7.5 | OCl⁻ | Less Reactive than HOCl |

Under acidic to neutral conditions (pH 4-7.5), hypochlorous acid (HOCl) is the dominant and most potent oxidizing and chlorinating agent. At pH values below 4, molecular chlorine (Cl₂) becomes more prevalent. Conversely, in alkaline environments (pH > 7.5), the less reactive hypochlorite ion (OCl⁻) is the major species.

The initial step in the formation of this compound involves the electrophilic attack of a chlorine species on the electron-rich C5-C6 double bond of the thymine ring. The nature of the attacking species and the ionization state of thymine, which also varies with pH, dictates the subsequent reaction intermediates.

Research has indicated that the reaction involving the heterocyclic >NH group at the N3 position of thymine is faster with the hypochlorite anion (OCl⁻) compared to hypochlorous acid (HOCl). This reaction is reversible and leads to the formation of an N-chloro intermediate.

The stability of the crucial chlorohydrin intermediate, this compound, is also pH-dependent. Under certain pH conditions, this intermediate can undergo further reactions, such as dehydration or rearrangement, leading to different final products. The presence of general acid or base catalysts in the reaction environment, often from buffer components, can influence the rates of these subsequent reactions.

Detailed kinetic studies have provided insights into the influence of pH on the formation and decay of intermediates. The following table summarizes key research findings on the pH-dependent reactivity and stability of intermediates in the chlorination of thymine.

| pH Range | Key Intermediates | Observed Effects and Research Findings |

|---|---|---|

| Acidic (pH < 6) | Thymine cation radical, C(6)-OH adduct radicals | In photooxidation studies, which can model some aspects of chlorination, the hydration of the thymine radical cation leads to C(6)-OH adduct radicals. The stability and subsequent reactions of these radicals are influenced by pH. |

| Neutral (pH 6-8) | N-chloramines, this compound | Formation of N-chloro intermediates at the N1 and N3 positions of the thymine ring is significant. The stability of these chloramines varies, with some being short-lived and acting as precursors to other products. The formation of the stable this compound is favored in this range. |

| Alkaline (pH > 8) | Deprotonated thymine, N-chloro intermediates | The deprotonation of the N1 and N3 positions of thymine can alter the reaction pathway. The reaction of the deprotonated thymine with hypochlorite becomes more significant. The stability of this compound may decrease due to base-catalyzed degradation pathways. |

The reaction environment, including the type and concentration of buffer salts, can also play a significant role. For instance, certain buffer species can act as catalysts for the decomposition of intermediates or participate in side reactions, thereby altering the product distribution. Therefore, a comprehensive understanding of the formation of this compound necessitates careful control and consideration of both the solution pH and the specific chemical composition of the reaction medium.

Role of 5 Chloro 6 Hydroxy 5,6 Dihydrothymine As a Nucleic Acid Damage Product

Association with Oxidative and Halogenative Stress on DNA

The formation of 5-Chloro-6-hydroxy-5,6-dihydrothymine is intricately linked to environments where both oxidative and halogenative stress occur, a condition often found at sites of inflammation. During the inflammatory response, immune cells such as neutrophils and monocytes generate potent oxidizing and halogenating agents to combat pathogens. A key enzyme in this process is myeloperoxidase, which utilizes hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to produce hypochlorous acid (HOCl), a strong chlorinating agent. nih.gov

Hypochlorous acid is known to react with the components of DNA. nih.gov Specifically, the pyrimidine (B1678525) bases, including thymine (B56734), are susceptible to attack. The reaction of HOCl with thymidine (B127349) primarily targets the heterocyclic >NH group at the 3N position. nih.gov This interaction can lead to the formation of various chlorinated derivatives. While the direct synthesis of this compound in this reaction is not extensively detailed in the literature, its structure suggests a two-step process involving both chlorination and hydroxylation of the thymine base. It is plausible that an initial attack by HOCl across the 5,6-double bond of thymine forms a chlorohydrin intermediate, which then may or may not undergo further reactions. The presence of both a chlorine atom at the C5 position and a hydroxyl group at the C6 position points to a mechanism involving reactive chlorine species.

Furthermore, the cellular environment is rich in reactive oxygen species (ROS), which can independently cause oxidative damage to DNA. The formation of thymine glycol, a structurally related compound with hydroxyl groups at both C5 and C6, is a well-documented consequence of oxidative stress. nih.gov The co-existence of both reactive chlorine and oxygen species can therefore lead to a variety of modified pyrimidine bases, including the chlorinated and hydroxylated thymine derivative.

Table 1: Key Reactive Species and Their Role in the Formation of Modified Pyrimidines

| Reactive Species | Source | Role in Formation of this compound (Hypothesized) |

| Hypochlorous Acid (HOCl) | Myeloperoxidase in immune cells | Provides the chlorine atom for the C5 position of the thymine ring. |

| Reactive Oxygen Species (ROS) | Endogenous metabolic processes, inflammation | May contribute to the hydroxylation at the C6 position. |

Integration into the Spectrum of Pyrimidine Adducts and Lesions

This compound is a specific type of pyrimidine adduct, a broad category of DNA lesions that involve the modification of pyrimidine bases (cytosine and thymine). These adducts can arise from a multitude of damaging agents, including UV radiation, which famously causes the formation of thymine dimers, and various chemical agents that can alkylate or oxidize the bases. nih.gov

The saturation of the 5,6-double bond of the pyrimidine ring is a common feature of several DNA lesions, including 5,6-dihydrothymine, which is a major product of DNA damage by gamma irradiation in anoxic conditions. researchgate.netsemanticscholar.org Thymine glycol is another example where this double bond is saturated, in this case by the addition of two hydroxyl groups. nih.gov this compound fits within this subgroup of pyrimidine lesions where the planarity of the base is lost due to the saturation of the C5-C6 bond.

The presence of a halogen atom further categorizes this lesion among the halogenated pyrimidine adducts. Halogenated pyrimidines have been studied for their potential as radiosensitizers in cancer therapy, as their incorporation into DNA can enhance the damage induced by radiation. mdpi.com The formation of this compound under physiological inflammatory conditions, however, underscores its role as an endogenous DNA lesion.

Table 2: Classification of this compound and Related Pyrimidine Lesions

| Lesion Type | Example(s) | Common Inducing Agent(s) | Key Structural Feature(s) |

| Saturated Pyrimidine Lesions | 5,6-Dihydrothymine, Thymine Glycol | Gamma radiation, ROS | Saturation of the C5-C6 double bond of the pyrimidine ring. |

| Halogenated Pyrimidine Lesions | 5-Bromouracil, 5-Chlorocytosine | Halogenated precursors, HOCl | Presence of a halogen atom on the pyrimidine ring. |

| Combined Lesion | This compound | HOCl and ROS | Saturation of the C5-C6 bond with both chlorine and hydroxyl groups. |

Implications for DNA Integrity and Structural Conformations

The structural modification of a DNA base, such as the conversion of thymine to this compound, is expected to have significant consequences for the integrity and conformation of the DNA double helix. The saturation of the 5,6-double bond leads to a loss of the planar structure of the thymine base, which can distort the local DNA structure.

Studies on the structurally similar lesion, thymine glycol, have shown that it can be a potent blocker of DNA polymerases and is lethal in vivo. nih.gov This suggests that lesions that disrupt the planarity and hydrogen-bonding capabilities of a base can severely impair DNA replication and transcription. The presence of a bulky chlorine atom in this compound, in addition to the hydroxyl group and the loss of planarity, likely introduces a significant steric hindrance within the DNA helix. This can lead to a "kink" or other conformational changes in the DNA backbone, similar to what is observed with thymine dimers. nih.gov

Such distortions can have several downstream effects:

Impeded DNA Replication and Transcription: The altered structure can stall the progression of DNA and RNA polymerases, potentially leading to incomplete replication or transcription, and in some cases, cell death.

Induction of Mutations: If the replication machinery does manage to bypass the lesion, it may do so in an error-prone manner, leading to the insertion of an incorrect base opposite the damaged one.

Recognition by DNA Repair Pathways: The structural perturbation is a signal for the cell's DNA repair machinery. However, the efficiency and accuracy of repair for a complex lesion like this compound are currently unknown. The persistence of such a lesion could lead to long-term genomic instability.

Reactivity, Degradation, and Transformation Chemistry of 5 Chloro 6 Hydroxy 5,6 Dihydrothymine

Hydrolytic Stability and Decomposition Pathways

The hydrolytic stability of 5-Chloro-6-hydroxy-5,6-dihydrothymine is a critical factor in determining its persistence and ultimate fate in aqueous environments, including within biological cells. While specific studies on the hydrolytic stability of this exact compound are not extensively documented, analogies can be drawn from related dihydropyrimidine (B8664642) structures. For instance, studies on 5-fluorouracil (B62378) have shown that the C5-C6 double bond can undergo hydration, leading to the formation of a more saturated dihydrouracil (B119008) derivative. This suggests that the dihydrothymine (B131461) ring of the title compound may be susceptible to ring-opening reactions under certain conditions.

Theoretical investigations into the thermal decomposition of a similar compound, 5-hydroxy-6-hydroperoxy-5,6-dihydrothymidine, have identified potential decomposition pathways that may be relevant. nih.gov These studies suggest that dehydration is a plausible decomposition route. nih.gov For this compound, two primary decomposition pathways can be hypothesized:

Dehydration: Elimination of a water molecule from the C5-hydroxyl and C6-hydroxyl groups could lead to the formation of a more stable, unsaturated pyrimidine (B1678525) derivative.

Dehydrochlorination and Ring Opening: The presence of the chlorine atom at the C5 position could facilitate dehydrochlorination, potentially leading to the formation of an epoxide intermediate. This intermediate would be highly reactive and susceptible to nucleophilic attack by water, which could initiate ring cleavage.

Further experimental studies are required to definitively establish the hydrolytic stability and the predominant decomposition pathways of this compound under various pH and temperature conditions.

Identification of Degradation Products

The identification of degradation products is essential for understanding the complete transformation pathway of this compound.

A key degradation product that has been identified from a closely related precursor, 5-Chloro-6-hydroperoxy-5,6-dihydrothymine, is 5-chloro-5-methylbarbituric acid . The formation of this product from the hydroperoxy derivative suggests a rearrangement mechanism, likely involving the cleavage of the O-O bond in the hydroperoxy group, followed by ring contraction. While this is not a direct degradation product of this compound, the formation of such a rearranged product highlights the potential for complex chemical transformations within this class of compounds. It is plausible that under oxidative conditions, this compound could be converted to the hydroperoxy intermediate, which then degrades to 5-chloro-5-methylbarbituric acid.

Other potential degradation products, arising from the hypothesized decomposition pathways, could include various ring-opened acyclic compounds and potentially re-aromatized pyrimidine derivatives. The nature and distribution of these products would be highly dependent on the specific reaction conditions.

Reactivity with Biological Nucleophiles and Macromolecules

The reactivity of this compound with biological nucleophiles, such as amino acids (e.g., cysteine, lysine) and macromolecules (e.g., proteins, DNA), is of significant toxicological interest. The electrophilic centers in the molecule, particularly the carbon atoms bearing the chlorine and hydroxyl groups, are potential sites for nucleophilic attack.

Studies on other halogenated pyrimidines have demonstrated their reactivity towards nitrogen-centered nucleophiles. nih.gov This suggests that the amino groups of amino acid residues in proteins could react with this compound. Such reactions could lead to the formation of covalent adducts, potentially altering the structure and function of the protein. The thiol group of cysteine is a particularly strong nucleophile and would be expected to be highly reactive towards the electrophilic centers of the compound.

The potential for this compound to interact with DNA is also a critical area of investigation. As a modified thymine (B56734) base, it could potentially be incorporated into DNA during replication or repair processes, or it could react with other DNA bases. However, specific studies on these interactions are currently lacking.

Kinetic Studies of Reactivity and Transformation Rates

To date, there is a notable absence of specific kinetic data in the published literature regarding the rates of reactivity and transformation of this compound. Kinetic studies are essential for predicting the persistence of this compound in different environments and for understanding the timescale of its potential biological effects.

Future research should focus on determining the rate constants for its hydrolysis under various conditions, as well as its reaction rates with key biological nucleophiles. Such data would be invaluable for developing a comprehensive model of its environmental fate and toxicological profile.

Analytical Methodologies for the Characterization and Detection of 5 Chloro 6 Hydroxy 5,6 Dihydrothymine

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous identification and structural characterization of 5-Chloro-6-hydroxy-5,6-dihydrothymine. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the principal techniques utilized for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Characterization

NMR spectroscopy provides detailed information about the atomic arrangement within a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent atoms (chlorine, oxygen, and nitrogen). Key expected proton signals include those for the methyl group, the C6-proton, and the N-H protons of the pyrimidine (B1678525) ring. The coupling between adjacent protons can provide further structural confirmation.

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data by providing signals for each unique carbon atom. The chemical shifts of the C5 and C6 carbons are particularly diagnostic, as they are directly bonded to the chlorine and hydroxyl groups, respectively.

Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| C5-CH₃ | ~1.8 | ~20 |

| C6-H | ~4.5-5.0 | ~80-90 |

| N1-H | ~8.0-9.0 | - |

| N3-H | ~10.0-11.0 | - |

| C2 | - | ~150-155 |

| C4 | - | ~165-170 |

| C5 | - | ~60-70 |

| C6 | - | ~80-90 |

Note: These are estimated values based on known chemical shifts for similar structures and are subject to solvent and stereochemical effects.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

Molecular Ion Peak: In an MS analysis, this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of this peak would be characteristic of a molecule containing one chlorine atom (with ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).

Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for dihydropyrimidine (B8664642) derivatives include the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and isocyanic acid (HNCO). The presence of the chlorine atom would also lead to characteristic fragmentation patterns, including the loss of a chlorine radical or hydrogen chloride (HCl).

Chromatographic Separation Techniques

Chromatographic methods are essential for the separation of this compound from complex mixtures, such as those resulting from DNA hydrolysis.

Application of Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is a necessary step to increase their volatility. In a study on the interaction of trichloromethyl free radicals with thymine (B56734), two isomeric 5,6-monochloro monohydroxy adducts of thymine were tentatively identified using Gas-Liquid Chromatography/Mass Spectrometry (GLC/MS). nih.gov

Derivatization: Silylation is a common derivatization technique for compounds containing hydroxyl and amine groups. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide can be used to convert the hydroxyl and N-H groups into their corresponding trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers and amides. This process reduces the polarity and increases the volatility of the analyte, making it suitable for GC analysis. For instance, a method for determining cis-thymine glycol in DNA utilizes derivatization with N-methyl-N-(tert.-butyldimethylsilyl)trifluoroacetamide prior to GC-MS analysis. nih.gov

GC-MS Parameters: A typical GC-MS method would involve a capillary column with a non-polar or medium-polarity stationary phase. The mass spectrometer would be operated in either full-scan mode to obtain complete mass spectra or in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity in targeted analysis.

Typical GC-MS Conditions for Derivatized Thymine Adducts

| Parameter | Condition |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Injector Temp. | 250 °C |

| Oven Program | Initial temp. 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Carrier Gas | Helium, constant flow of 1 mL/min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| MS Mode | Full Scan (m/z 50-550) or Selected Ion Monitoring (SIM) |

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a versatile technique for the separation of a wide range of compounds and is particularly well-suited for the analysis of non-volatile and thermally labile molecules like this compound without the need for derivatization.

Reversed-Phase HPLC: This is the most common mode of HPLC for the separation of nucleobase derivatives. A C18 or C8 stationary phase is typically used with a mobile phase consisting of a mixture of water or an aqueous buffer and an organic modifier such as methanol (B129727) or acetonitrile. The separation is based on the differential partitioning of the analytes between the non-polar stationary phase and the polar mobile phase. The inclusion of a small amount of acid, such as formic acid or acetic acid, in the mobile phase can improve peak shape and resolution.

Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds that are poorly retained in reversed-phase chromatography, HILIC can be an effective alternative. mdpi.com HILIC utilizes a polar stationary phase (e.g., silica (B1680970) or a bonded phase with polar functional groups) and a mobile phase with a high concentration of a non-polar organic solvent and a small amount of water.

HPLC Coupled to Mass Spectrometry (LC-MS): Coupling HPLC with MS provides a powerful tool for the analysis of complex mixtures. rsc.orgresearchgate.net The HPLC system separates the components of the mixture, and the mass spectrometer provides detection and structural information for each component as it elutes from the column. Electrospray ionization (ESI) is a commonly used ionization technique for LC-MS analysis of polar molecules like nucleobase adducts.

Advanced Analytical Approaches for Trace Detection

The detection of low levels of DNA adducts in biological samples requires highly sensitive analytical methods.

Tandem Mass Spectrometry (MS/MS): When coupled with either GC or HPLC, tandem mass spectrometry (MS/MS) offers exceptional selectivity and sensitivity for trace analysis. In MS/MS, a specific precursor ion corresponding to the analyte of interest is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This technique, often referred to as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly reduces chemical noise and allows for quantification at very low concentrations. For example, the analysis of protein chlorination has been optimized using mass spectrometry to identify and quantify chlorinated peptides at high sensitivity. nih.gov

Isotope Dilution Mass Spectrometry: This is a quantitative technique that involves spiking the sample with a known amount of a stable isotope-labeled internal standard of the analyte. The ratio of the unlabeled analyte to the labeled internal standard is measured by mass spectrometry. This method corrects for sample loss during preparation and for matrix effects during analysis, leading to highly accurate and precise quantification.

Broader Biochemical and Molecular Biological Context of 5 Chloro 6 Hydroxy 5,6 Dihydrothymine

Relationship to Free-Radical-Induced DNA Damage

The formation of 5-Chloro-6-hydroxy-5,6-dihydrothymine is intricately linked to the damage of DNA by reactive chlorine species (RCS), which can be generated through both endogenous and exogenous pathways. A primary source of endogenous RCS is the enzyme myeloperoxidase (MPO), found in neutrophils, which are a type of white blood cell. During the inflammatory response, neutrophils produce hypochlorous acid (HOCl) from hydrogen peroxide and chloride ions to combat pathogens. nih.gov However, this highly reactive molecule can also cause collateral damage to host tissues, including the chemical modification of DNA. nih.gov

The reaction between hypochlorous acid and the pyrimidine (B1678525) base thymine (B56734) in DNA is a key event leading to the formation of various modified products. The initial attack of HOCl on the 5,6-double bond of the thymine ring can lead to the formation of a chloronium ion intermediate. Subsequent reaction with water can result in the formation of a chlorohydrin, such as this compound. This process is a form of electrophilic addition to the thymine base.

While direct free radicals like the hydroxyl radical (•OH) are well-known initiators of DNA damage, the damage induced by HOCl involves a different, yet related, mechanism of oxidative and chlorinating stress. The reaction of HOCl with DNA can also lead to the formation of nitrogen-centered radicals from nucleotide chloramines, further contributing to the spectrum of DNA lesions. mdpi.com

Research has shown that ionizing radiation, a potent generator of free radicals, can also lead to the formation of active chlorine species in physiological solutions containing chloride ions, thereby implicating RCS in radiation-induced DNA damage. nih.gov

Implications for Cellular Responses to DNA Modifications

The presence of modified bases like this compound in the genome can trigger a variety of cellular responses aimed at mitigating the potentially harmful consequences of DNA damage. The primary defense mechanism is DNA repair, which involves several intricate pathways.

Base Excision Repair (BER): This pathway is typically responsible for the removal of small, non-helix-distorting base lesions, such as those caused by oxidation and alkylation. It is plausible that lesions like this compound are recognized and excised by DNA glycosylases, the key enzymes of the BER pathway. For instance, thymine glycol, a structurally similar oxidized pyrimidine, is a known substrate for BER. However, the efficiency of repair of chlorinated pyrimidines by this pathway can be variable. The related lesion, 5,6-dihydrothymine (DHT), has been shown to impair the BER pathway when present in clustered DNA damage, suggesting that such modifications can pose a challenge to cellular repair machinery. nih.gov

Nucleotide Excision Repair (NER): This pathway is responsible for removing bulky, helix-distorting lesions. While this compound is a relatively small lesion, the disruption of the planar structure of the thymine ring and the presence of bulky chlorine and hydroxyl groups might cause sufficient helical distortion to attract the NER machinery. Some oxidized DNA lesions are known to be substrates for both BER and NER. nih.gov

If the DNA damage is not repaired before DNA replication, it can lead to mutations. The altered base-pairing properties of this compound could cause DNA polymerases to insert an incorrect base opposite the lesion, leading to point mutations. For example, some chlorohydrins have been shown to be mutagenic. nih.gov A failure to properly repair such lesions can result in genomic instability, a hallmark of cancer. mdpi.com In cases of extensive DNA damage, the cell may activate signaling pathways that lead to cell cycle arrest, allowing more time for repair, or, if the damage is too severe, trigger programmed cell death (apoptosis) to eliminate the compromised cell.

Connections to Environmental Exposure and Chemical Modifiers of DNA

Exposure to certain environmental agents can lead to the formation of this compound and other chlorinated DNA adducts. A significant source of environmental exposure to reactive chlorine species is the use of chlorine-based disinfectants in water treatment. acs.org While essential for public health, this practice can result in the formation of disinfection byproducts, including chlorinated organic molecules that may react with DNA.

Industrial chemicals also represent a potential source of DNA-modifying agents. For instance, epichlorohydrin, an organochlorine compound used in the production of plastics and resins, has been shown to be toxic and mutagenic, causing DNA damage. nih.gov

Furthermore, lifestyle factors can contribute to the burden of DNA damage. Chronic inflammation, which can be exacerbated by factors such as smoking and certain diets, leads to the persistent production of HOCl by immune cells, increasing the risk of DNA modification. nih.gov

The interplay between these environmental exposures and the endogenous production of reactive species underscores the complex nature of DNA damage and its contribution to human diseases.

Interactive Data Table: Examples of DNA Lesions and Repair Pathways

| DNA Lesion | Generating Agent(s) | Primary Repair Pathway(s) | Potential Consequence if Unrepaired |

| This compound | Hypochlorous acid (HOCl), Reactive Chlorine Species | Likely Base Excision Repair (BER), possibly Nucleotide Excision Repair (NER) | Mutations, Genomic Instability |

| Thymine Glycol | Hydroxyl radical (•OH), Ionizing radiation | Base Excision Repair (BER) | Mutations, Cytotoxicity |

| 5,6-Dihydrothymine (DHT) | Ionizing radiation, Low-energy electrons | Base Excision Repair (BER) | Can impair repair of other lesions |

| Pyrimidine (6-4) Pyrimidone Photoproducts | UV radiation | Nucleotide Excision Repair (NER) | Mutations, Cell Death |

| 8-Oxoguanine | Reactive Oxygen Species (ROS) | Base Excision Repair (BER) | G:C to T:A Transversions |

Future Research Directions and Unexplored Avenues for 5 Chloro 6 Hydroxy 5,6 Dihydrothymine

Investigation of Stereoisomeric Forms and Their Differential Reactivities

The structure of 5-Chloro-6-hydroxy-5,6-dihydrothymine contains two chiral centers at the C5 and C6 positions, which gives rise to four distinct stereoisomers: (5R,6R), (5S,6S), (5R,6S), and (5S,6R). These isomers can be grouped into two pairs based on the relative orientation of the chloro and hydroxyl groups: cis (on the same side of the pyrimidine (B1678525) ring) and trans (on opposite sides). A significant avenue for future research lies in the separation of these individual stereoisomers and the detailed characterization of their unique chemical and biological properties.

The relative stability of cis and trans isomers is not always straightforward and can be influenced by subtle electronic and steric effects. While non-bonded steric repulsions often favor the trans configuration, intramolecular forces, such as hydrogen bonding in diols, can stabilize the cis form. stackexchange.com In similar cyclic systems, the trans isomer is not universally more stable; the specific energetic balance determines the favored conformation. mdpi.comnih.gov For thymine (B56734) chlorohydrins, it is crucial to experimentally and computationally determine the relative stabilities of the stereoisomers, as this dictates their prevalence and persistence as DNA lesions.

A primary research goal should be to elucidate the differential reactivities of these isomers. The spatial arrangement of the chloro and hydroxyl groups is expected to significantly influence their susceptibility to further reactions, such as dehydrochlorination or enzymatic repair. For instance, studies on platinum-based drugs show that cis and trans isomers can have different abilities to form cross-links with DNA bases. nih.gov Similarly, the stereochemistry of 5-halouracils, analogous halogenated pyrimidines, affects their photoreactivity within the DNA structure. nih.govnih.gov Future work should focus on synthesizing and separating the four stereoisomers of this compound, a process demonstrated for the related compound 5,6-dihydro-5,6-dihydroxy-thymidine, to enable detailed kinetic and mechanistic studies on each isomer individually. nih.gov This will provide a precise understanding of how each specific structure contributes to DNA damage and interacts with cellular repair machinery.

Development of Novel Biosensors for Detection

The ability to detect and quantify this compound is essential for assessing its biological impact. While mass spectrometry is a powerful tool for identifying and quantifying DNA adducts acs.orgnih.gov, there is a growing need for novel biosensors that offer rapid, sensitive, and potentially real-time detection.

A promising future direction is the development of electrochemical biosensors. These devices work by immobilizing DNA on an electrode surface and detecting changes in electrochemical signals that arise from DNA damage. nih.govnih.gov DNA-mediated charge transport is highly sensitive to perturbations in the base pair stack, allowing for the detection of various lesions, including oxidized pyrimidines like 5-hydroxy-cytosine. nih.gov Future research could focus on designing and fabricating electrochemical sensors with probes specifically tailored to recognize the structural distortion caused by this compound.

Another approach involves creating affinity-based biosensors, perhaps using antibodies or engineered proteins that specifically bind to this lesion. The binding event could be transduced into a measurable optical or electrical signal. The development of such biosensors would be invaluable for high-throughput screening of this DNA adduct in various experimental models. This would complement existing methods and accelerate research into the formation and repair of this specific type of DNA damage. fiu.edu

| Detection Technology | Principle of Operation | Potential Application for this compound |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Accurate identification and quantification of the adduct in DNA samples. acs.orgnih.gov |

| Electrochemical Biosensors | Detects changes in electrical properties (e.g., charge transport) of DNA immobilized on an electrode when a lesion is present. nih.govnih.gov | Rapid and sensitive screening for the presence of the lesion in DNA. |

| Affinity-Based Biosensors | Uses a biological recognition element (e.g., antibody, enzyme) that specifically binds to the target lesion. | Highly specific detection in complex biological samples. |

Theoretical and Computational Chemistry Approaches to Reaction Mechanisms and Stability

Theoretical and computational chemistry provides powerful tools for exploring aspects of DNA damage that are difficult to capture through experimental methods alone. Future research should leverage these approaches to gain a deeper, atomistic understanding of this compound.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are particularly well-suited for this purpose. oup.comresearchgate.net In this method, the chemically active site (the lesion and its immediate surroundings) is treated with high-level quantum mechanics, while the rest of the DNA helix and solvent are handled by classical molecular mechanics. nih.govresearchgate.net This approach can be used to model the entire reaction pathway of lesion formation, such as the attack of a chlorine radical on thymine, and to calculate the free energy barriers for these reactions. acs.org

| Computational Method | Research Question | Expected Outcome |

| QM/MM Simulations | How does this compound form and degrade? | Detailed reaction mechanisms, identification of transition states, and calculation of activation energies for formation and degradation pathways. oup.comacs.org |

| Molecular Dynamics (MD) | How does the lesion affect DNA structure and stability? | Characterization of local and global distortions to the DNA helix, changes in flexibility, and effects on base pairing and stacking. aip.orgnih.gov |

| Free Energy Calculations | What is the thermodynamic impact of the lesion on DNA? | Quantification of the destabilizing effect of each stereoisomer on the DNA duplex, providing a basis for differential repair. nih.gov |

Examination of this compound in Broader Biological Systems (excluding human trials)

To fully understand the biological consequences of this compound, its effects must be studied in living systems. While human trials are outside this scope, a wide range of model organisms and cell culture systems provide powerful platforms for future investigation. The study of DNA adducts in such models is a well-established field for assessing biological toxicity and mutagenicity. nih.govnih.gov

The bacterium Escherichia coli is a valuable model for studying fundamental DNA repair mechanisms. nih.gov Introducing DNA containing this compound into various E. coli strains deficient in specific repair pathways (e.g., base excision repair or nucleotide excision repair) can identify the key enzymes responsible for its removal. nih.govproteinlounge.com This approach has been successfully used to determine the repair pathways for other thymine lesions like thymine glycol. nih.gov

The budding yeast, Saccharomyces cerevisiae , is a simple eukaryotic model that shares many core DNA damage response pathways with humans. researchgate.net Exposing yeast cells to conditions that generate this compound and analyzing the cellular response through genetic screens or transcriptomics can reveal the genes and pathways involved in its tolerance and repair. nih.gov Although the transcriptional response does not always identify the critical repair genes, such studies provide a broad view of the cellular reaction to this specific type of damage. nih.govoup.com

Finally, mammalian cell culture models (e.g., using rodent or non-human primate cell lines) are essential for studying the lesion's impact in a cellular context that more closely resembles that of higher organisms. mdpi.com In these systems, researchers can investigate the lesion's potential to block DNA replication, induce mutations, or trigger cell cycle arrest or apoptosis, providing critical data on its cytotoxic and mutagenic potential.

Q & A

Q. What experimental methods are used to identify degradation products of 5,6-dihydrothymine derivatives under oxidative conditions?

Degradation products are identified using high-performance liquid chromatography (HPLC) coupled with nuclear magnetic resonance (NMR) spectroscopy. For example, in aqueous aerated solutions, steady-state radiolysis generates hydroperoxy and hydroxy derivatives (e.g., trans/cis-6-hydroperoxy-5,6-dihydrothymine). These products are isolated via chromatographic separation and structurally characterized by NMR and comparison with synthetic standards . Key steps include:

- Radiolysis under controlled atmospheres (O₂ or N₂O/O₂).

- Product isolation via reverse-phase HPLC.

- Structural assignment using ¹H/¹³C NMR and chemical derivatization (e.g., reduction of hydroperoxides to hydroxy derivatives).

Q. How are hydroxy-hydroperoxide derivatives of thymine synthesized for mechanistic studies?

Synthesis involves selective oxidation or reduction of precursor compounds. For instance:

- trans-6-Hydroperoxy-5,6-dihydrothymine : Generated by peroxidation of trans-6-hydroxy-5,6-dihydrothymine using H₂O₂ under acidic conditions .

- 5-Hydroxy-5,6-dihydrothymine : Prepared via mild reduction of brominated intermediates (e.g., 5-bromo-5-hydroxy-5,6-dihydrothymine) .

Synthetic routes are validated by comparing spectral data (UV, NMR) with radiolysis products .

Advanced Research Questions

Q. How can electron transfer efficiencies between 5-hydroxy-5,6-dihydrothymine and pyrimidone moieties be quantified in photoreduction studies?

Steady-state and time-resolved fluorescence quenching experiments are employed:

- Steady-state : Stern-Volmer plots calculate bimolecular quenching constants (). For example, for 5-hydroxy-5,6-dihydrothymine using 266 nm laser excitation .

- Time-resolved : Single-exponential decay analysis of hydrated electron () lifetimes under N₂ atmosphere, yielding for pyrimidone derivatives .

Electrochemical data (reduction potentials) and transient absorption spectroscopy further validate these results .

Q. What contradictory findings exist regarding the electron acceptor moiety in (6-4) photoproduct (6-4PP) repair, and how are they resolved?

Conflicting hypotheses propose either the 5-hydroxy-5,6-dihydrothymine or 2-pyrimidone moiety as the primary electron acceptor. Resolution involves:

- Comparative quenching experiments : Pyrimidone derivatives exhibit higher values than 5-hydroxy-5,6-dihydrothymine, suggesting preferential electron transfer to pyrimidone .

- Computational modeling : Density functional theory (DFT) calculations show optimal forward electron transfer (FET) rates when pyrimidone is the acceptor .

- Enzyme-active site considerations : Histidine residues in photolyases may bias electron transfer pathways by altering substrate electronic properties .

Q. How do repair efficiencies of thymine dimers differ between enzymatic and non-enzymatic systems?

- Enzymatic repair : Spore photoproduct lyase (SPL) repairs 5-thyminyl-5,6-dihydrothymine (spore photoproduct) with radical-based mechanisms, achieving near-complete reversal in germinating spores .

- Non-enzymatic repair : Photoreduction via model systems (e.g., flavin analogs) shows lower quantum yields () due to competing back-electron transfer (BET) .

Methodological Guidance

Q. Table 1. Key Rate Constants for Electron Transfer in Model Systems

| Quencher | Method | Reference | |

|---|---|---|---|

| 5-Hydroxy-5,6-dihydrothymine | Time-resolved decay | ||

| 2-Pyrimidone derivative | Time-resolved decay | ||

| Flavin analog (1FADH⁻*) | Steady-state quenching |

Critical Analysis of Contradictions

- Radical formation pathways : Evidence from pulse radiolysis suggests H-abstraction at both C5 and C6 positions of 5,6-dihydrothymine, leading to distinct hydroperoxide isomers . However, product ratios vary with O₂ concentration, requiring careful control of experimental conditions .

- Enzyme vs. solution studies : While computational models favor pyrimidone as the electron acceptor, crystallographic studies of photolyase-bound 6-4PP indicate minimal structural distortion, suggesting direct electron transfer without intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.